3-(Piperazin-1-yl)imidazo[1,2-a]pyridine
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of imidazo[1,2-a]pyridine chemistry, which has emerged as one of the most significant achievements in heterocyclic synthesis over the past several decades. The imidazo[1,2-a]pyridine scaffold gained prominence following the recognition of its "drug prejudice" characteristics, a term that reflects the remarkable propensity of this bicyclic system to exhibit diverse biological activities. The systematic exploration of imidazo[1,2-a]pyridine derivatives accelerated significantly with the development of the Groebke-Blackburn-Bienaymé multicomponent reaction, which provided researchers with efficient synthetic access to various substituted derivatives. This synthetic methodology, established in the late 1990s, revolutionized the field by enabling the rapid construction of complex imidazopyridine structures through the convergent assembly of three readily available components: 2-aminopyridines, aldehydes, and isocyanides.
The specific incorporation of piperazine moieties into imidazo[1,2-a]pyridine frameworks represents a strategic advancement in medicinal chemistry, building upon the established pharmaceutical utility of both structural components. Historical pharmaceutical research demonstrated that piperazine-containing compounds possess favorable characteristics for central nervous system penetration and exhibit reduced toxicity profiles compared to many other nitrogen heterocycles. The convergence of these two privileged structures in this compound therefore represents a logical progression in structure-based drug design. The compound's emergence in chemical databases and research literature reflects the ongoing efforts to systematically explore the vast chemical space accessible through imidazo[1,2-a]pyridine derivatization.
Contemporary research efforts have focused extensively on developing efficient synthetic methodologies for accessing piperazine-substituted imidazo[1,2-a]pyridines, with particular emphasis on environmentally benign and scalable processes. The development of metal-free synthetic approaches has become increasingly important, addressing both economic considerations and environmental sustainability concerns in pharmaceutical manufacturing. These historical developments have established this compound as a representative example of modern medicinal chemistry's approach to privileged scaffold hybridization, combining multiple pharmacophoric elements within a single molecular framework to optimize biological activity and pharmaceutical properties.
Structural Classification Within Heterocyclic Chemistry
This compound occupies a distinctive position within the taxonomy of heterocyclic compounds, representing a sophisticated example of fused nitrogen heterocycle architecture. The compound belongs to the broader class of bicyclic 5-6 heterocyclic systems, specifically categorized under the imidazo[1,2-a]pyridine family. This structural classification is characterized by the fusion of an imidazole ring with a pyridine ring through a shared nitrogen-carbon bond, creating a rigid bicyclic framework that constrains molecular conformation and influences both chemical reactivity and biological recognition patterns.
The structural complexity of this compound can be systematically analyzed through its component heterocyclic systems. The imidazo[1,2-a]pyridine core consists of a six-membered pyridine ring fused to a five-membered imidazole ring, with the fusion occurring between the nitrogen atom at position 1 of the imidazole and carbon atom 2 of the pyridine ring. This specific fusion pattern creates a unique electronic environment that influences both the compound's chemical stability and its interaction with biological targets. The piperazine substituent at position 3 introduces additional structural complexity, creating a six-membered saturated nitrogen heterocycle that extends the molecular framework and provides additional sites for potential hydrogen bonding and electrostatic interactions.
| Structural Component | Ring Type | Atoms | Saturation Level | Functional Contribution |
|---|---|---|---|---|
| Imidazole | 5-membered | C3N2 | Aromatic | Electron donation, π-stacking |
| Pyridine | 6-membered | C5N | Aromatic | Electron withdrawal, coordination |
| Piperazine | 6-membered | C4N2 | Saturated | Flexibility, H-bonding |
The electronic characteristics of this compound reflect the complex interplay between its constituent heterocyclic systems. The imidazo[1,2-a]pyridine core exhibits both electron-rich and electron-deficient regions, with the imidazole nitrogen contributing electron density while the pyridine nitrogen serves as an electron-withdrawing center. This electronic asymmetry creates distinct reactivity patterns and influences the compound's ability to participate in various chemical transformations. The piperazine moiety introduces basic nitrogen centers that can exist in different protonation states under physiological conditions, potentially influencing the compound's solubility, membrane permeability, and target binding affinity.
The three-dimensional structure of this compound exhibits conformational flexibility primarily localized to the piperazine ring, while the imidazo[1,2-a]pyridine core maintains a rigid planar geometry. This structural organization allows the compound to adopt multiple conformations that may be selectively stabilized upon binding to different biological targets. The molecular weight of 202.26 daltons positions the compound within the optimal range for small molecule drug development, satisfying key criteria related to oral bioavailability and cellular penetration.
Significance in Medicinal and Organic Chemistry
The significance of this compound in medicinal chemistry stems from its membership in the imidazo[1,2-a]pyridine family, which has been recognized as one of the most versatile and medicinally relevant heterocyclic scaffolds in contemporary drug discovery. This structural framework has been successfully incorporated into numerous pharmaceutical agents, including the widely prescribed sedative-hypnotic zolpidem, the anxiolytic alpidem, and the antiulcer agent zolimidine, demonstrating the broad therapeutic utility of the imidazo[1,2-a]pyridine core. The specific incorporation of a piperazine substituent at position 3 enhances the compound's medicinal chemistry potential by introducing a pharmacologically validated structural element that has been extensively utilized in central nervous system therapeutics.
Recent research has demonstrated the exceptional biological activity profile of imidazo[1,2-a]pyridine derivatives across multiple therapeutic areas. Comprehensive studies have documented significant anticancer activity, with various derivatives showing potent cytotoxicity against diverse cancer cell lines including lung cancer, breast cancer, and hematological malignancies. The anticancer mechanisms identified for imidazo[1,2-a]pyridine derivatives include microtubule polymerization inhibition, DNA binding interference, and covalent inhibition of oncogenic kinases such as KRAS G12C. Additionally, these compounds have shown remarkable antimycobacterial activity, with specific imidazo[1,2-a]pyridine-3-carboxamide derivatives emerging as highly potent agents against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
| Biological Activity | Potency Range | Mechanism of Action | Clinical Relevance |
|---|---|---|---|
| Anticancer | Nanomolar to micromolar | Multiple pathways | Drug development candidate |
| Antimycobacterial | Submicromolar | Cell wall synthesis inhibition | Tuberculosis treatment |
| Anticonvulsant | Micromolar | GABA modulation | Epilepsy management |
| Antiviral | Variable | Viral replication interference | Broad-spectrum potential |
The synthetic accessibility of this compound through established methodologies, particularly the Groebke-Blackburn-Bienaymé multicomponent reaction, has facilitated extensive structure-activity relationship studies. These investigations have revealed that modifications to both the imidazo[1,2-a]pyridine core and the piperazine substituent can significantly influence biological activity, selectivity, and pharmaceutical properties. The development of environmentally benign synthetic approaches, including metal-free catalytic systems and continuous flow processes, has further enhanced the compound's attractiveness for pharmaceutical development.
In organic chemistry, this compound serves as a valuable synthetic intermediate and a model compound for investigating heterocyclic reactivity patterns. The compound's structure enables diverse chemical transformations, including electrophilic aromatic substitution, nucleophilic addition reactions, and metal-catalyzed cross-coupling processes. The presence of multiple nitrogen atoms with varying electronic environments provides opportunities for selective functionalization and the construction of complex molecular architectures. Recent advances in synthetic methodology have demonstrated the utility of piperazine-substituted imidazo[1,2-a]pyridines as substrates for late-stage functionalization reactions, enabling the rapid generation of compound libraries for biological screening.
The compound's significance extends to its role as a privileged scaffold for library synthesis and combinatorial chemistry applications. The modular nature of the Groebke-Blackburn-Bienaymé reaction allows for the systematic variation of substituents around the imidazo[1,2-a]pyridine core, while the piperazine moiety provides additional sites for chemical diversification. This structural versatility has made this compound and related derivatives attractive targets for high-throughput synthesis and screening campaigns in pharmaceutical research. The accumulated structure-activity relationship data for imidazo[1,2-a]pyridine derivatives has established clear guidelines for optimizing biological activity while maintaining favorable pharmaceutical properties, positioning this compound class at the forefront of modern medicinal chemistry research.
Properties
IUPAC Name |
3-piperazin-1-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECFBWKCZWBGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737468 | |
| Record name | 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853687-22-6 | |
| Record name | 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine moiety linked to an imidazo[1,2-a]pyridine scaffold, which is known for its potential therapeutic effects, including anticancer, antiviral, and antifungal properties. The following sections will detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : This compound has shown promise in inhibiting various cancer cell lines. Research indicates that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors against enzymes involved in cancer progression, such as FLT3 in acute myeloid leukemia (AML) .
- Antiviral and Antifungal Properties : The compound has been explored for its potential antiviral effects, particularly against viral infections where traditional treatments are ineffective. Its antifungal activity has also been noted in various studies .
- Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to active sites of enzymes, which may block their activity and modulate biological pathways .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The compound interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions. This interaction is crucial for its inhibitory effects on enzymes like FLT3 .
- Modulation of Signaling Pathways : It may influence various cellular signaling pathways by interacting with receptors or other proteins involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : Variations in the piperazine and imidazo ring substituents significantly impact the compound's potency and selectivity against different biological targets. For instance, modifications at the 7-position of the imidazo ring have been shown to enhance anticancer activity .
- Chemical Stability : The stability of the compound under physiological conditions affects its bioavailability and therapeutic efficacy. Research indicates that certain derivatives exhibit improved stability while maintaining high activity levels .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Chemical Reactions Analysis
C³-Alkylation via Three-Component Aza-Friedel–Crafts Reaction
This reaction enables selective alkylation at the C3 position of the imidazo[1,2-a]pyridine core using aldehydes and amines. Y(OTf)₃ serves as a Lewis acid catalyst, achieving moderate to good yields (45–82%) under ambient conditions .
Reaction Conditions
-
Catalyst : Y(OTf)₃ (10 mol%)
-
Solvent : Ethanol, 80°C
-
Atmosphere : Air (no inert gas required)
-
Substrate Scope : Tolerates electron-donating/withdrawing groups on aldehydes and cyclic/secondary amines.
Mechanistic Pathways
Two plausible routes are proposed:
-
Path I : Aldehyde and amine form an iminium ion, which undergoes electrophilic attack at C3 .
-
Path II : Aldehyde first reacts with imidazo[1,2-a]pyridine to form a benzyl alcohol intermediate, followed by amine coupling .
Representative Yields
| Aldehyde Component | Amine Component | Yield (%) |
|---|---|---|
| Benzaldehyde | Morpholine | 78 |
| 4-Nitrobenzaldehyde | Piperidine | 65 |
| Furfural | Pyrrolidine | 72 |
Nucleophilic Substitution at the Piperazine Moiety
The piperazine group undergoes nucleophilic reactions due to its secondary amine character. Common modifications include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.
-
Sulfonylation : Produces sulfonamide derivatives using sulfonyl chlorides .
Example Reaction
text3-(Piperazin-1-yl)imidazo[1,2-a]pyridine + R-X → 3-(Substituted Piperazinyl)imidazo[1,2-a]pyridine
Conditions: K₂CO₃, DMF, 60°C .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form polycyclic structures:
-
With 2H-Azirines : Forms tricyclic derivatives via [3+2] cycloaddition (75–89% yield) .
-
Copper-Catalyzed Coupling : Reacts with nitroolefins to generate fused imidazo-pyridine systems (e.g., antitumor agents) .
Key Cyclization Protocol
| Reactant | Catalyst | Product Structure | Yield (%) |
|---|---|---|---|
| 2-Chloropyridine | None | Imidazo[1,2-a]pyridine | 86 |
| Nitroolefin | Cu(OAc)₂ | Fused bicyclic derivative | 68 |
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 or C7.
-
Halogenation : NBS or I₂/KIO₃ adds halogens regioselectively.
Regioselectivity Trends
-
Nitration favors C5 due to resonance stabilization of the intermediate.
-
Bromination occurs at C2 in the presence of Lewis acids.
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions show pharmacological activity:
-
AChE Inhibition : C3-alkylated analogs exhibit IC₅₀ values as low as 0.55 µM .
-
Serotonin Receptor Modulation : Piperazine-substituted variants demonstrate affinity for 5-HT₆ receptors.
This compound’s versatility in alkylation, cyclization, and functional group transformations underscores its utility in medicinal chemistry. The methodologies described here provide a roadmap for designing derivatives with enhanced bioactivity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Structure-Activity Relationships (SAR)
- Piperazine Position : Substitution at C3 enhances interaction with biological targets (e.g., cholinesterases or cancer cell receptors) due to improved hydrogen bonding and steric fit .
- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in 2-(4-nitrophenyl) derivatives) increase electrophilicity, enhancing binding to enzyme active sites .
- Hydrophobic Side Chains : Biphenyl or adamantyl groups improve lipophilicity and membrane penetration, critical for anticholinesterase activity .
Data Tables
Table 1: Anticholinesterase Activity of Selected Derivatives
| Compound | Substituents | IC₅₀ (AChE, µM) | IC₅₀ (BChE, µM) |
|---|---|---|---|
| 2h | Methyl at R4 | 79 | >2000 |
| 2f | Unsubstituted | 208 | >2000 |
| 2g | Methyl at R2 | 288 | >2000 |
| 2c | Methyl at R3 | 270 | >2000 |
Table 2: Cytotoxicity of Piperazine-Linked Derivatives
| Compound | Substituents | IC₅₀ (HepG2, µM) | IC₅₀ (HeLa, µM) |
|---|---|---|---|
| 7e | 2-Fluorophenyl | 4.2 | 3.8 |
| 7h | 2-Trifluoromethylphenyl | 3.5 | 4.1 |
| 7i | 3-Fluorophenyl | 5.0 | 4.7 |
Key Research Findings
Piperazine Enhances Bioavailability: Piperazine-linked derivatives exhibit superior solubility and cellular uptake compared to non-piperazine analogues, as seen in their lower IC₅₀ values .
Substituent Position Matters : Methyl groups at R4 (vs. R2/R3) significantly boost anticholinesterase activity, highlighting the importance of regioselectivity .
Fluorine Improves Potency : Fluorinated aryl groups increase electron density and binding affinity, making fluorophenyl derivatives potent anticancer agents .
Bicyclic Core Superiority : Imidazo[1,2-a]pyridines outperform nitrogen-enriched analogues (e.g., imidazo[1,2-c]pyrimidine) in antimicrobial assays, likely due to reduced steric hindrance .
Preparation Methods
Formation of the Imidazo[1,2-a]pyridine Core
2.1 Condensation of 2-Aminopyridines with Carbonyl Compounds
The most common route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-haloketones, aldehydes, or related carbonyl compounds. This method is versatile and can be catalyzed under metal-free conditions, making it environmentally friendly and efficient.
Example: Condensation of 2-amino-5-bromopyridine with 2-chloro-3-oxopropionic acid ethyl ester in ethanol under reflux yields ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key intermediate.
Metal-free protocols using iodine or ammonium salts as catalysts have been developed, allowing mild reaction conditions and broad functional group tolerance.
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles is widely used for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines. This method enables structural diversity and is adaptable to metal-free catalysis.
Representative Data Table of Key Synthetic Steps
Mechanistic Insights and Reaction Conditions
The condensation reactions generally proceed via initial imine formation between the amino group of 2-aminopyridine and the carbonyl compound, followed by cyclization and aromatization steps.
Electrophilic addition of piperazine derivatives typically involves nucleophilic attack on activated positions of the imidazo[1,2-a]pyridine ring, often facilitated by protecting groups like Boc to improve selectivity and yield.
The use of bases such as DBU promotes nucleophilic substitution by deprotonating piperazine and activating the halogenated imidazo[1,2-a]pyridine for substitution.
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Metal-free condensation | Environmentally benign, mild conditions | May require long reaction times |
| Electrophilic addition with N-Boc piperazine | High selectivity, good yields | Requires protection/deprotection steps |
| Nucleophilic substitution with piperazine | Straightforward, moderate to good yields | Possible side reactions, purification |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, multicomponent reactions, or copper-catalyzed coupling. For example, selective C-3 acylation can be achieved via a one-pot Friedel-Crafts reaction using acetic anhydride and catalytic AlCl₃ under high heat, enabling parallel synthesis of diverse libraries . Regioselectivity at the C-3 position is driven by the electron-rich nature of the imidazo[1,2-a]pyridine core, as confirmed by computational reaction coordinate analyses . Alternative routes include condensation reactions with 2-aminopyridines and alkynes via Cu-catalyzed three-component coupling for piperazine-substituted derivatives .
Q. Why is the imidazo[1,2-a]pyridine core significant in medicinal chemistry, and which therapeutic areas are most associated with its derivatives?
- Methodological Answer : The scaffold’s "drug prejudice" status arises from its ability to engage in π-stacking, hydrogen bonding, and charge transfer interactions, making it versatile for targeting enzymes and receptors . Derivatives of this compound show promise in:
- Antimicrobial/Antiparasitic (e.g., antileishmanial activity via triazole-fused derivatives ).
- Neurological Disorders (e.g., GABA receptor binding predicted for acetylated derivatives ).
- Anticancer (e.g., CENP-E inhibition through electrostatic potential-guided modifications ).
- Antiulcer (e.g., SCH 28080 analogs targeting H⁺/K⁺-ATPase ).
Advanced Research Questions
Q. How can computational models like electrostatic potential mapping (EPM) guide the optimization of this compound derivatives for target binding?
- Methodological Answer : EPM analysis identifies electron-rich regions critical for ligand-receptor interactions. For instance, neutral electron charge at the C-3 position correlates with potent CENP-E inhibitory activity. Derivatives like (+)-(S)-12 (5-methoxy-substituted) were optimized using EPM to enhance cellular activity (IC₅₀ = 3.6 nM for CENP-E inhibition) . Similarly, molecular docking with GABA receptor models validated acetylated derivatives as plausible binders, informing structural modifications for improved affinity .
Q. What strategies address discrepancies in biological activity data across different derivatives of this compound?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. For example:
- Substituent Position : Antileishmanial activity in triazole-fused derivatives (e.g., 8p, IC₅₀ = 2.1 µM) is highly dependent on the triazole’s spatial orientation , whereas antiulcer activity in SCH 28080 analogs requires a cyanomethyl group at C-3 .
- Assay Validation : Cross-validate in vitro results with in silico models (e.g., p-HH3 elevation in HeLa cells vs. computational pKa predictions) .
- Structural Confirmation : Use X-ray crystallography to resolve stacking interactions (e.g., π-π interactions in imidazo[1,2-a]pyridine vs. benzimidazole analogs) .
Q. How can researchers design multi-step syntheses for derivatives with substituents at the 2- and 3-positions while maintaining purity?
- Methodological Answer :
- Step 1 : Synthesize the imidazo[1,2-a]pyridine core via Tschitschibabin condensation (2-aminopyridine + chloroacetic acid) .
- Step 2 : Introduce substituents at C-2 using N-tosylhydrazone cross-coupling, followed by Cadogan cyclization for pyrrolo-fused derivatives .
- Step 3 : Functionalize C-3 via Friedel-Crafts acylation (neat conditions, AlCl₃ catalysis) or Suzuki-Miyaura coupling for aryl groups .
- Purification : Employ extraction-free silica gel chromatography for rapid isolation (>90% purity confirmed by HPLC) .
Q. What experimental and analytical techniques are critical for characterizing the structural and electronic properties of this compound derivatives?
- Methodological Answer :
- Single-Crystal XRD : Resolves π-stacking and hydrogen-bonding patterns (e.g., C–H⋯N interactions in imidazo[1,2-a]pyridine vs. benzimidazole) .
- NMR/HRMS : Confirms regioselectivity (e.g., ¹H NMR δ 7.8–8.2 ppm for C-3 acetyl protons) and molecular weight .
- DFT Calculations : Predicts charge distribution and reaction pathways (e.g., AlCl₃-catalyzed acylation transition states) .
- In Vitro Screening : Use dose-response assays (e.g., EC₅₀ for p-HH3 elevation) to correlate structure with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
